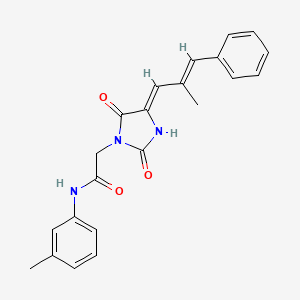
2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide” is an amide . Amides are a type of organic compound that contain a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
Amides can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives .Molecular Structure Analysis
The molecular structure of this compound would include an amide group, a phenyl group, and a tolyl group . The tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 3-position .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions . Under acidic conditions, an amide can be heated with a dilute acid to form a carboxylic acid and ammonium ions . Under alkaline conditions, an amide can be heated with sodium hydroxide solution to give off ammonia gas and leave a solution containing a carboxylate .科学的研究の応用
Structural Characterization and Synthesis
Structural Characterization and Molecular Stability
Studies have elucidated the molecular structure and stability of similar compounds through crystallography and NMR studies. For instance, the crystalline structure of a related compound demonstrated the planarity of the imidazolidine-2,4-dione system and the specific dihedral angles formed with adjacent phenyl and acetamide groups, highlighting intermolecular interactions such as C-H⋯O and N-H⋯O bonds that contribute to molecular stability (Sethusankar et al., 2002).
Synthesis of Related Compounds
The facile synthesis of novel thiazolidinedione derivatives has been explored, showcasing methods to enhance yields and reaction rates through microwave irradiation, with applications in hypoglycemic activity studies (Nikalje et al., 2012). Another study reports the synthesis of 2,4-dioxothiazolidin-5-ylidene derivatives, accomplished in good yields using mild conditions, demonstrating significant hypoglycemic activity (Nikaljea et al., 2012).
Potential Therapeutic Applications
Antimicrobial and Genotoxic Properties
Research on benzoimidazole derivatives, including compounds with structural similarities to the queried chemical, showed antimicrobial and genotoxic activities. These findings suggest the potential of such compounds in developing new antimicrobial agents with specific genotoxic characteristics (Benvenuti et al., 1997).
Hypoglycemic and Hypolipidemic Activities
Several studies have synthesized and evaluated derivatives for hypoglycemic and hypolipidemic activities, demonstrating promising results in animal models. This suggests potential applications in managing conditions like diabetes and hyperlipidemia (Mehendale-Munj et al., 2011).
Antibacterial and Antifungal Properties
New thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing potential as antibacterial and antifungal agents. This indicates the role of such compounds in addressing resistant microbial strains (Baviskar et al., 2013).
特性
IUPAC Name |
N-(3-methylphenyl)-2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-7-6-10-18(12-15)23-20(26)14-25-21(27)19(24-22(25)28)13-16(2)11-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,26)(H,24,28)/b16-11+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWNYZUWAILSC-HANPTPSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

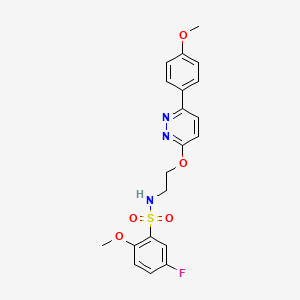
![4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2694230.png)
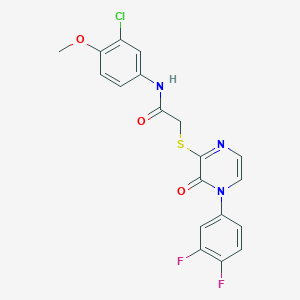
![Ethyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2694233.png)
![5-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2694235.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2694236.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694238.png)
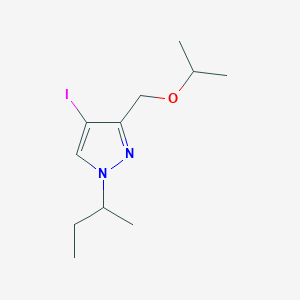
![2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2694242.png)
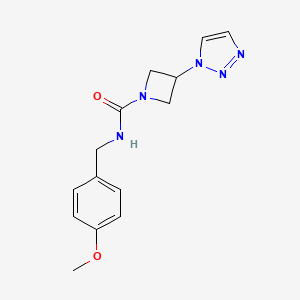
![3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694245.png)
![7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)
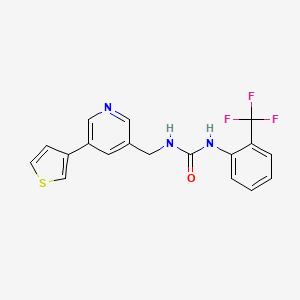
![4-fluorobenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2694251.png)